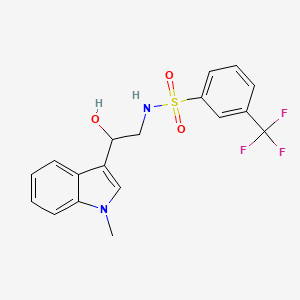

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxyethyl-indole moiety. Its structure includes:

- A 3-(trifluoromethyl)benzenesulfonamide group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) substituent .

- The indole’s methyl substituent at the N1 position likely reduces susceptibility to oxidative metabolism .

This compound’s design combines features of sulfonamide-based pharmaceuticals (e.g., enzyme inhibitors) and indole-containing bioactive molecules, suggesting applications in targeting receptors or enzymes with hydrophobic binding pockets.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-23-11-15(14-7-2-3-8-16(14)23)17(24)10-22-27(25,26)13-6-4-5-12(9-13)18(19,20)21/h2-9,11,17,22,24H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHMSVZENSDWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current knowledge on its biological activity, including structure-activity relationships (SAR), in vitro studies, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C16H18F3N2O2S

- Molecular Weight : 364.39 g/mol

Research indicates that compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide may exert their biological effects through various mechanisms, including:

- Microtubule Destabilization : Like other sulfonamide derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : Activation of caspase pathways has been observed, suggesting that the compound could promote programmed cell death in malignant cells.

In Vitro Studies

A range of studies have evaluated the compound's efficacy against various cancer cell lines. Notably, the following findings have emerged:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.19 ± 0.04 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 0.23 ± 0.05 | Microtubule destabilization |

| HepG2 (Liver) | 0.42 ± 0.07 | Cell cycle arrest at G2/M phase |

These results highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the indole and sulfonamide moieties significantly affect biological activity. For instance:

- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.

- Hydroxyl Group : May contribute to increased binding affinity to target proteins involved in apoptosis.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to significant morphological changes indicative of apoptosis, alongside a marked increase in caspase-3 activity.

- Combination Therapy with Existing Chemotherapeutics : Research indicated that when used in conjunction with traditional chemotherapeutics, this compound enhanced overall cytotoxicity against resistant cancer cell lines.

- In Vivo Efficacy : Preliminary animal studies suggest that administration of this compound can reduce tumor size significantly when compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzenesulfonamide-Indole Scaffolds

Key Observations :

- The trifluoromethyl group in the target compound distinguishes it from analogues like 3r and 3l , offering unique electronic and steric effects for target engagement .

- The hydroxyethyl group is absent in 3l and 3r , which instead feature ethyl or phenyl-ethyl linkers. This hydroxyl may improve solubility or enable covalent interactions in the target compound .

Analogues with Trifluoromethyl/Acetamide Modifications

Key Observations :

- The target compound’s benzenesulfonamide group contrasts with acetamide/sulfonyl-acetamide linkers in these analogues, which may alter binding kinetics or proteolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.